![molecular formula C8H8N2 B13105954 9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
9Ah-pyrido[1,2-a]pyrazine
Description
9H-Pyrido[1,2-a]pyrazine is a bicyclic heteroaromatic compound featuring fused pyridine and pyrazine rings. This review focuses on imidazo[1,2-a]pyrazine and its comparison with related bicyclic systems, including imidazo[1,2-a]pyridine, pyrrolo[1,2-a]pyrazine, and benzoimidazole hybrids, to highlight structural, biological, and functional distinctions.
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
9aH-pyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8N2/c1-2-5-10-6-4-9-7-8(10)3-1/h1-8H |
InChI Key |
CEFCUEUZPZSFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=NC=CN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Ah-pyrido[1,2-a]pyrazine can be achieved through several methods. One common approach involves the Pd-catalyzed selective tandem cyclization of Ugi adducts via Buchwald–Hartwig/C–H bond functionalization reactions. This method offers a versatile approach to synthesizing a wide range of pyrido[1,2-a]pyrazine scaffolds under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 9Ah-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrido[1,2-a]pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 9Ah-pyrido[1,2-a]pyrazine derivatives has been explored extensively. Recent studies have highlighted methods for creating substituted variants with enhanced biological activities. For instance, the introduction of different functional groups has been shown to modulate the compound's pharmacological properties, making it a versatile scaffold for drug design .
Antiviral Activity
This compound derivatives have demonstrated promising antiviral properties, particularly against HIV. Research indicates that certain derivatives inhibit HIV integrase, an essential enzyme for viral replication, showcasing their potential as antiviral agents .
Antioxidant Properties
Some studies have reported the antioxidant capabilities of this compound compounds. These compounds can scavenge free radicals and may play a role in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory effects of certain this compound derivatives. These compounds may inhibit nitric oxide synthases (NOS), which are involved in the inflammatory response, thus providing a therapeutic avenue for treating inflammatory conditions .
Synthesis of Novel Derivatives
A study conducted by researchers synthesized a series of 3-aroylpyrido[1,2-a]pyrimidines from this compound as a precursor. These derivatives were evaluated for their inhibitory effects on nitric oxide synthases. The results indicated that specific substitutions significantly enhanced their inhibitory activity against inducible NOS (iNOS) in vitro .
Antiviral Efficacy Against HIV
In another case study, researchers developed several this compound derivatives and tested them for antiviral activity against HIV-1. The most effective compounds showed IC50 values in the low micromolar range, indicating strong potential for further development into therapeutic agents against HIV infection .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9Ah-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes, receptors, or other biomolecules, thereby modulating their function. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 2: Comparison of Bicyclic Scaffolds in Antituberculosis Activity
Compound Class | MIC Range (µM) | Reference |
---|---|---|
Imidazo[1,2-a]pyrazine | 5–9 | |
Imidazo[1,2-a]pyridine | 1–2 | |
Imidazo[1,2-c]pyrimidine | 5–9 |
Note: Imidazo[1,2-a]pyridine derivatives show superior potency, likely due to reduced steric hindrance .
Antimicrobial and Antioxidant Properties
- Antibacterial Activity : C8-substituted imidazo[1,2-a]pyrazines demonstrate moderate efficacy against S. aureus and E. coli .
- Antioxidant Potential: Electron-withdrawing groups (e.g., halides) at R1 enhance radical scavenging activity .
Physicochemical and Optical Properties
Q & A
Q. What are the primary synthetic methodologies for constructing the 9Ah-pyrido[1,2-a]pyrazine core?
The core structure is typically synthesized via double cyclization or tandem cyclodehydration-aromatization reactions. For example, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yield benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., TFA/DMSO or DBSA/toluene conditions, Table 3 in ). Pd-catalyzed direct (hetero)arylation and electrophilic acetylation are also employed for functionalization .
Q. How are structural and purity characteristics confirmed for this compound derivatives?
Key techniques include:
Q. What are the standard protocols for evaluating photophysical properties of these compounds?
Fluorescence spectra in solvents like acetonitrile are measured to assess emission wavelengths (e.g., blue fluorescence in aggregated/solid states ). Substituent effects (e.g., electron-withdrawing groups) are systematically analyzed to tune photostability and emission intensity .
Advanced Research Questions
Q. How can regioselectivity challenges in multi-component reactions (MCRs) be addressed during synthesis?
- Catalyst optimization : Iodine (5 mol%) enhances yields in tert-butyl isocyanide-based MCRs by stabilizing intermediates (e.g., imidazo[1,2-a]pyrazines ).
- Solvent tuning : Polar solvents (e.g., ethanol) improve regiocontrol for unsymmetrical o-phenylenediamine substrates (Table 1 in ).
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR studies : For example, imidazo[1,2-a]pyrazines with 6-aryl substituents show higher anticancer activity (IC50 = 1–9 μM) than pyridine analogs .
- Mechanistic profiling : Kinase inhibition assays (e.g., for pyrrolo[1,2-a]pyrazines ) and cytotoxicity screens (e.g., phototoxicity assays ) clarify target specificity.
Q. How do structural modifications impact cellular permeability and bioimaging utility?
- Fused aromatic rings : Adding a naphthalene moiety (e.g., 8z ) increases fluorescence intensity and cell permeability while reducing phototoxicity .
- Polar substituents : Methoxy groups enhance solubility but may reduce membrane penetration (Table 5 in ).
Q. What computational or experimental approaches validate telomerase inhibition by imidazo[1,2-a]pyrazine derivatives?
- In vitro telomerase assays : Measure inhibition via TRAP (telomeric repeat amplification protocol) .
- Docking studies : Analyze interactions with telomerase RNA (e.g., imidazo[1,2-a]pyrazine derivatives binding to TER pseudoknot ).
Methodological Challenges and Solutions
Q. How are low yields in electrophilic substitution reactions mitigated?
- Acid optimization : Switching from TFA to DBSA improves yields for electron-rich substrates (e.g., 8n and 8p in ).
- Temperature control : Room-temperature reactions prevent decomposition of acid-sensitive intermediates (e.g., tert-butyl isocyanide in MCRs ).
Q. What experimental designs address conflicting cytotoxicity and anti-inflammatory data?
- Dose-response profiling : Test compounds across multiple concentrations (e.g., 0.1–100 μM) in LPS-induced inflammation models .
- Cytokine multiplex assays : Quantify IL-6, TNF-α, and NF-κB pathways to distinguish anti-inflammatory mechanisms .
Q. How are photostability and aggregation-induced emission (AIE) properties optimized for bioimaging?
- AIE screening : Compare emission in solution vs. solid state (e.g., 8ab shows enhanced fluorescence upon aggregation ).
- Long-term irradiation tests : Monitor photobleaching under UV light to select stable fluorophores .
Tables for Key Data
Q. Table 1. Representative Synthetic Conditions for this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.